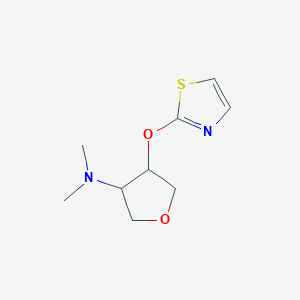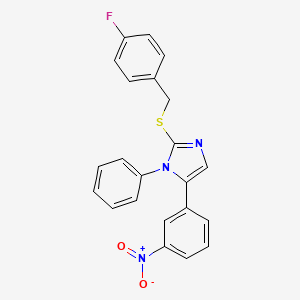![molecular formula C18H20N4OS B2695848 (4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone CAS No. 1014072-11-7](/img/structure/B2695848.png)
(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone is a chemical compound with potential applications in scientific research. This molecule is a piperidinyl benzothiazole pyrazolone derivative, which can be synthesized by a multi-step process. The synthesis method involves the use of various reagents and solvents, and the final product can be purified by different techniques.
Applications De Recherche Scientifique
Antitumor and Anticancer Activity
The compound’s structural features make it an attractive candidate for cancer research. Researchers have explored its potential as an antitumor agent, particularly against various cancer cell lines. Mechanistic studies have revealed its ability to induce cell cycle arrest, modulate pro-apoptotic and anti-apoptotic proteins, and disrupt mitochondrial function, ultimately leading to apoptosis .
Antibacterial and Antimicrobial Properties
The compound’s benzothiazole moiety contributes to its antibacterial and antimicrobial activities. It has shown efficacy against both Gram-positive and Gram-negative bacteria. Researchers are investigating its potential as a novel antibacterial agent to combat drug-resistant strains .
Antiviral Applications
Preliminary studies suggest that this compound exhibits antiviral activity. It may interfere with viral replication or entry mechanisms, making it a promising lead for developing antiviral drugs .
Anti-Inflammatory Effects
The compound’s unique structure may contribute to its anti-inflammatory properties. Researchers have explored its potential in mitigating inflammatory responses, which could be relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .
Antidiabetic Potential
Some studies have investigated the compound’s impact on glucose metabolism and insulin sensitivity. Its structural features may play a role in modulating key pathways related to diabetes management .
Ulcerogenic Activity
Interestingly, the compound has been studied for its ulcerogenic effects. Researchers have explored its impact on gastric mucosa and ulcer formation. Understanding these effects could lead to novel therapeutic approaches for gastrointestinal disorders .
Organic Light-Emitting Diodes (OLEDs)
Beyond its biological applications, the compound has found use in OLEDs. Its fluorescence properties make it suitable as a dopant emitter in OLED devices, contributing to efficient light emission .
Anti-Tubercular Research
Recent synthetic developments have focused on benzothiazole-based compounds for anti-tubercular activity. While specific studies on this compound are limited, its structural resemblance to other benzothiazole derivatives warrants further investigation .
Propriétés
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-12-11-15(21(2)20-12)18(23)22-9-7-13(8-10-22)17-19-14-5-3-4-6-16(14)24-17/h3-6,11,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKIVKPDRWFYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2695765.png)

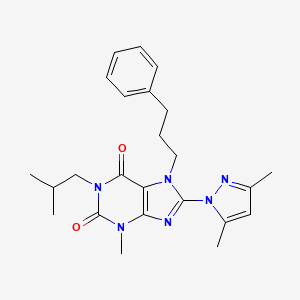


![2-(2-chloro-6-fluorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2695775.png)

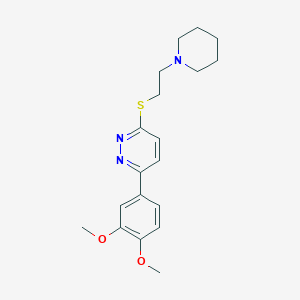
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2695780.png)
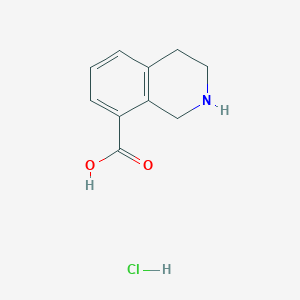
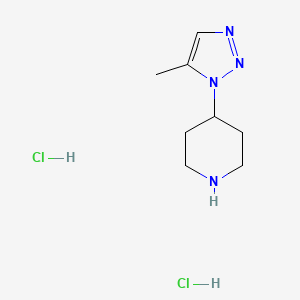
![7-(3,4-dimethoxyphenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2695785.png)
